2-[4-(1,3-benzothiazol-2-ylmethyl)piperazin-1-yl]-N-(1-cyanocyclopentyl)acetamide
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Overview
Description
The compound “2-[4-(1,3-benzothiazol-2-ylmethyl)piperazin-1-yl]-N-(1-cyanocyclopentyl)acetamide” is a complex organic molecule that contains several functional groups, including a benzothiazole ring, a piperazine ring, and an acetamide group. Benzothiazoles are aromatic heterocyclic compounds with a wide range of applications in medicinal chemistry . Piperazines are often used in the synthesis of pharmaceuticals and polymers . Acetamides are a class of organic compounds that also have various applications in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzothiazole and piperazine rings, along with the acetamide group. The benzothiazole ring is a bicyclic structure consisting of a benzene ring fused to a thiazole ring . The piperazine ring is a six-membered ring containing two nitrogen atoms . The acetamide group consists of a carbonyl group (C=O) attached to an amine group (NH2) .Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on the reactivity of its functional groups. The benzothiazole ring, for example, might undergo electrophilic substitution reactions . The piperazine ring could potentially be involved in reactions with electrophiles . The acetamide group could undergo various reactions, such as hydrolysis or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzothiazole and piperazine rings could potentially increase its lipophilicity, which might affect its solubility and permeability .properties
IUPAC Name |
2-[4-(1,3-benzothiazol-2-ylmethyl)piperazin-1-yl]-N-(1-cyanocyclopentyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5OS/c21-15-20(7-3-4-8-20)23-18(26)13-24-9-11-25(12-10-24)14-19-22-16-5-1-2-6-17(16)27-19/h1-2,5-6H,3-4,7-14H2,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQSZPGEJOBKRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CN2CCN(CC2)CC3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1,3-benzothiazol-2-ylmethyl)piperazin-1-yl]-N-(1-cyanocyclopentyl)acetamide |
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